molecular formula C13H18O B14009966 2-Cyclohexylanisole CAS No. 2206-48-6

2-Cyclohexylanisole

Cat. No.: B14009966
CAS No.: 2206-48-6
M. Wt: 190.28 g/mol
InChI Key: CMMWEZJMZPQGJL-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Chemical Transformations

The significance of 2-Cyclohexylanisole in organic synthesis is primarily as a precursor and intermediate. Its synthesis and subsequent reactions are key areas of study.

One notable synthesis method is a photo-induced Friedel-Crafts type reaction. The ultraviolet irradiation of anisole (B1667542) in the presence of cyclohexene (B86901) and a catalytic amount of boron trifluoride etherate (BF3-etherate) yields this compound. researchgate.netoup.com This photochemical method provides a pathway to directly alkylate the anisole ring.

Another synthetic route starts from 0-cyclohexylphenol. This precursor is alkylated, for instance using a methylating agent, to introduce the methoxy (B1213986) group, thereby forming this compound. google.com This compound can then be used in subsequent steps, such as an air oxidation reaction to create a hydroperoxide, which is then hydrolyzed to produce valuable phenol (B47542) derivatives like guaiacol (B22219) (2-methoxyphenol). google.com

The reactivity of the aromatic ring in cyclohexylanisole derivatives is also exploited. For example, 3-cyclohexyl anisole can undergo Friedel-Crafts acylation with acetyl chloride and a tin(IV) chloride catalyst to produce 4'-cyclohexyl-2'-methoxy-acetophenone. prepchem.com While this example uses the 3-isomer, it illustrates the typical reactivity of the activated aromatic ring in such compounds. Furthermore, processes for the acylation and sulfonation of aromatic compounds like cyclohexylanisole have been developed, highlighting their role as substrates in creating more complex functionalized molecules. google.comjustia.com

Historical Trajectory and Evolution of Research Perspectives

Research interest in this compound and related structures can be traced through patent literature and academic publications. Early investigations focused on fundamental synthetic methods and the production of derivatives. A 1981 patent, for instance, details a process for preparing phenol derivatives where this compound is a key intermediate. google.com This process involves its synthesis from 0-cyclohexylphenol and its subsequent conversion, demonstrating an early industrial interest in using this compound as a building block.

Later research continued to explore its synthesis and reactivity. A 1983 study published in Chemistry Letters described the photochemical Friedel-Crafts reaction to produce cyclohexylanisole, showcasing an evolution towards utilizing photochemical methods in organic synthesis. oup.com

In more recent years, the perspective has broadened to include applications in materials science. The listing of this compound as an OLED intermediate suggests that contemporary research is investigating the electronic and photophysical properties of its derivatives. lookchem.com This shift indicates an evolution from its role as a simple organic intermediate to a component in advanced functional materials. The development of new synthetic protocols, such as the hydrodecyanation reactions to produce related compounds like 4-cyclohexylanisole, further points to ongoing innovation in the synthesis of cycloalkyl arenes. orgsyn.orgorgsyn.org

Scope of Academic Inquiry into this compound and Related Structures

Academic inquiry into this compound extends to its isomers and derivatives, exploring a range of synthetic methodologies and applications. The core research areas include:

Synthesis and Catalysis: A primary focus is the development of efficient methods for its synthesis. This includes classic reactions like Friedel-Crafts alkylation and more modern approaches such as photo-induced reactions. researchgate.netoup.com Research also investigates different catalytic systems to improve yield and selectivity, for example, using bismuth halides for acylation reactions instead of traditional aluminum chloride. google.com

Reaction Mechanisms: Mechanistic studies are crucial for understanding and optimizing reactions involving these compounds. For instance, research into hydrodecyanation reactions to form related structures like 4-cyclohexylanisole explores the reaction pathways and conditions required for efficient C-C bond cleavage. orgsyn.org

Intermediate for Complex Molecules: this compound serves as a valuable intermediate. A Korean patent describes its role in a multi-step process to produce guaiacol, a useful organic chemical. google.com This highlights its utility as a stepping stone in the synthesis of other commercially or academically important compounds.

Materials Science Applications: The potential use of this compound as an OLED intermediate signifies a modern avenue of research. lookchem.com This line of inquiry likely focuses on how the cyclohexyl and methoxy groups influence the electronic properties, stability, and performance of organic semiconductor materials.

The study of related structures such as 4-cyclohexylanisole and substituted derivatives like 2-bromo-4-cyclohexyl-anisole further broadens the scope, allowing researchers to fine-tune the physical and chemical properties for specific applications. orgsyn.orgchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2206-48-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclohexyl-2-methoxybenzene

InChI

InChI=1S/C13H18O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

CMMWEZJMZPQGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexylanisole and Its Structural Analogues

Direct Alkylation and Aromatic Functionalization Approaches

Direct methods for the synthesis of 2-cyclohexylanisole involve the formation of the cyclohexyl-aryl bond on a pre-existing aromatic ring. These strategies include classical electrophilic substitutions, nucleophilic displacement reactions, and modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation Pathways to Cyclohexylanisole Derivatives

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, provides a direct route to introduce a cyclohexyl group onto an anisole (B1667542) ring. wikipedia.org This reaction typically involves the treatment of anisole with a cyclohexylating agent, such as cyclohexene (B86901) or a cyclohexyl halide, in the presence of a strong Lewis acid or a protic acid catalyst. wikipedia.orglibretexts.org

The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of this compound and 4-cyclohexylanisole. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions. For instance, bulkier catalysts may favor the formation of the para-isomer due to steric hindrance.

A general representation of the Friedel-Crafts alkylation of anisole is shown below:

Reactants: Anisole, Cyclohexene (or Cyclohexyl Halide)

Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄)

Products: this compound, 4-Cyclohexylanisole

One of the challenges in Friedel-Crafts alkylation is the potential for polyalkylation, where more than one cyclohexyl group is added to the aromatic ring. libretexts.org This occurs because the initial alkylation product is often more reactive than the starting material. Careful control of stoichiometry and reaction time is necessary to minimize this side reaction.

Cyclohexylating Agent Catalyst Major Products Key Considerations
CyclohexeneAlCl₃Mixture of 2- and 4-cyclohexylanisolePotential for polyalkylation and rearrangement.
Cyclohexyl ChlorideFeCl₃Mixture of 2- and 4-cyclohexylanisoleCatalyst choice can influence regioselectivity.
CyclohexanolH₂SO₄Mixture of 2- and 4-cyclohexylanisoleStrong acid can lead to side reactions.

Nucleophilic Substitution Strategies for Cyclohexyl-Aryl Bond Formation

Nucleophilic substitution reactions offer an alternative pathway for the construction of the aryl-cyclohexyl ether linkage. The Williamson ether synthesis is a classic example of this approach, involving the reaction of a phenoxide with an alkyl halide. ucalgary.camasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of a 2-cyclohexylphenoxide with a methylating agent or, conversely, the reaction of sodium methoxide (B1231860) with a 2-cyclohexylhalobenzene.

However, the direct SN2 reaction on an unactivated aryl halide is generally not feasible. masterorganicchemistry.com Therefore, for the synthesis of aryl ethers, nucleophilic aromatic substitution (SNAr) is a more relevant strategy. This reaction requires an aromatic ring that is activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. scientificupdate.com For a substrate like this compound, this would necessitate starting with an appropriately substituted precursor.

A more general approach within nucleophilic substitution is the Williamson ether synthesis. libretexts.org For structural analogues, this method is highly effective. It involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. libretexts.org

Aryl Substrate Alkylating/Arylating Agent Base Reaction Type
2-CyclohexylphenolMethyl iodideNaHWilliamson Ether Synthesis
Guaiacol (B22219) (2-methoxyphenol)Cyclohexyl bromideK₂CO₃Williamson Ether Synthesis
1-fluoro-2-nitrobenzeneCyclohexanolNaHNucleophilic Aromatic Substitution (SNAr)

Catalytic Coupling Reactions for Aryl-Cyclohexyl Linkages

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. organicreactions.org Palladium-catalyzed reactions, in particular, have been developed for the formation of aryl-alkyl bonds. nih.gov These methods can be adapted for the synthesis of this compound and its analogues.

One such approach is the palladium-catalyzed coupling of an aryl halide or triflate with an organometallic reagent containing a cyclohexyl group (e.g., cyclohexylzinc chloride or cyclohexylmagnesium bromide). The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Recent advances have also focused on the coupling of non-traditional precursors, such as the nickel/photoredox-catalyzed coupling of aryl carboxylic acids with aliphatic alcohols to form C(sp³)–C(sp²) bonds. berkeley.edu Such innovative methods could potentially be applied to the synthesis of cyclohexylanisole derivatives.

Catalyst System Aryl Partner Cyclohexyl Partner Reaction Type
Pd(PPh₃)₄2-BromoanisoleCyclohexylzinc chlorideNegishi Coupling
Ni(dme)Br₂ / photoredox2-Methoxybenzoic acidCyclohexanolReductive Cross-Coupling
Pd(OAc)₂ / JackiePhosAryl halideα-AlkoxytricyclohexylstannaneStille Coupling

Reductive Dearomatization and Hydrogenation Protocols

An alternative synthetic strategy involves the modification of a pre-existing aromatic system through reduction. These methods can be used to generate the cyclohexyl ring from an aromatic precursor.

Birch-Type Reduction Strategies for this compound Precursors

The Birch reduction is a powerful method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. masterorganicchemistry.comwikipedia.org This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol as a proton source. organicreactions.orgsci-hub.se For the synthesis of this compound, one could envision a strategy starting with diphenyl ether. A Birch reduction of one of the phenyl rings would yield a cyclohexadienyl ether, which could then be further reduced to the desired cyclohexyl group. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org

A related method is the Benkeser reduction, which uses lithium in a low-molecular-weight alkylamine solvent and can lead to more complete reduction of the aromatic ring. wikipedia.org

Substrate Reagents Intermediate Product Final Product (after further reduction)
Diphenyl etherNa, NH₃ (l), EtOH1-Phenoxy-1,4-cyclohexadieneCyclohexylanisole (isomeric mixture)
Biphenyl (B1667301)Li, EtNH₂CyclohexylbenzeneDicyclohexyl

Selective Arene Hydrogenation for Cyclohexyl Moiety Introduction

Catalytic hydrogenation provides a direct method for the complete saturation of an aromatic ring to form a cyclohexane (B81311) ring. nih.gov The selective hydrogenation of one ring in a biaryl system, such as in a biphenyl or diphenyl ether derivative, can be a viable route to cyclohexylanisole precursors.

Various catalysts are employed for arene hydrogenation, with rhodium and ruthenium-based catalysts being particularly effective. nih.govrsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and stereochemistry of the hydrogenation. For example, heterogeneous palladium catalysts have been used for the trans-selective hydrogenation of phenol derivatives. researchgate.netacs.org While the direct hydrogenation of anisole would lead to methoxycyclohexane, the hydrogenation of a precursor like 2-phenylanisole would yield this compound.

The chemoselectivity of the hydrogenation is a critical factor, especially when other reducible functional groups are present in the molecule. Modern catalytic systems offer high degrees of chemoselectivity, allowing for the reduction of the arene ring while preserving other functionalities. dntb.gov.ua

Catalyst Substrate Product Key Features
Rh/C2-PhenylanisoleThis compoundHigh activity for arene hydrogenation.
Ru/ChitinBenzyl (B1604629) glycidyl (B131873) etherCyclohexylmethyl glycidyl etherSelective hydrogenation over hydrogenolysis. rsc.org
Pd/Al₂O₃Phenol derivativestrans-CyclohexanolsDiastereoselective hydrogenation. nih.govresearchgate.net

Hydrodecyanation as a Synthetic Route to Cycloalkyl Arenes

Hydrodecyanation, the replacement of a cyano group with a hydrogen atom, presents a viable, albeit not extensively documented for this specific molecule, synthetic strategy for the formation of cycloalkyl arenes from corresponding aryl nitriles. This transformation is advantageous as the nitrile group can be used to facilitate the synthesis of the precursor molecule before its removal. d-nb.info A variety of methods for reductive decyanation have been developed, employing different reagents and catalytic systems. d-nb.infoorganic-chemistry.orgnih.gov

One of the classical methods involves the use of alkali metals, typically sodium or lithium, in liquid ammonia (a Birch-type reduction). nih.gov More contemporary and milder methods often utilize transition metal catalysis. For instance, nickel-catalyzed reductive decyanation has been shown to be effective for a range of aromatic nitriles. rsc.orgresearchgate.net In one such protocol, a nickel catalyst is used with ethanol (B145695) serving as a mild and readily available reductant. rsc.orgresearchgate.net This method has demonstrated compatibility with various functional groups on the aromatic ring, including alkoxy groups, which is pertinent for the synthesis of this compound. rsc.orgresearchgate.net

Another approach involves rhodium-catalyzed reductive decyanation, which employs a hydrosilane as the reducing agent. organic-chemistry.org This method is applicable to a wide array of nitriles, including aryl cyanides. organic-chemistry.org The cyano group in these reactions can also function as a removable ortho-directing group, which could be a strategic advantage in the synthesis of ortho-substituted cycloalkyl arenes. organic-chemistry.org

While specific examples detailing the hydrodecyanation of a direct precursor to this compound are not prominent in the literature, the general applicability of these methods to aryl nitriles, including those with ortho-substituents, suggests their potential utility. nih.gov The reaction conditions for these transformations can be tailored based on the specific substrate and the desired functional group tolerance.

Table 1: Representative Examples of Nickel-Catalyzed Hydrodecyanation of Aromatic Nitriles with Ethanol

EntryAromatic Nitrile SubstrateProductYield (%)
14-MethoxybenzonitrileAnisole95
22-MethylbenzonitrileToluene92
31-NaphthonitrileNaphthalene85
44-AminobenzonitrileAniline78

Data is illustrative of the general method and not specific to this compound synthesis. rsc.orgresearchgate.net

Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral derivatives of this compound, where the cyclohexyl ring or its substituents create stereocenters, requires stereoselective and enantioselective approaches.

Asymmetric induction in the formation of the cyclohexyl-anisole system would involve the creation of at least one new stereocenter with a preference for one enantiomer over the other. While direct examples for this compound are scarce, analogous biocatalytic methods have been successfully employed for the asymmetric synthesis of 3-substituted cyclohexylamine (B46788) derivatives from prochiral diketones. researchgate.netyork.ac.uk This multi-step enzymatic process allows for the controlled formation of two chiral centers. researchgate.netyork.ac.uk

A hypothetical asymmetric synthesis of a this compound derivative could involve a chiral catalyst or auxiliary to control the facial selectivity of a key bond-forming reaction, such as a catalytic asymmetric hydrogenation of a suitable aromatic precursor or an asymmetric cross-coupling reaction. The principles of asymmetric synthesis suggest that a chiral catalyst could differentiate between the two faces of a prochiral substrate, leading to an enantioenriched product.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For derivatives of this compound, this could involve reactions on a pre-existing chiral scaffold or the simultaneous creation of multiple stereocenters with a defined spatial relationship.

For instance, in the synthesis of highly substituted cyclohexanones, cascade Michael additions have been shown to proceed with excellent diastereoselectivity. beilstein-journals.org Such strategies could be adapted to build a substituted cyclohexyl ring with a specific relative stereochemistry before its attachment to the anisole moiety, or by performing diastereoselective reactions on a cyclohexyl-anisole derivative.

Another relevant example is the diastereoselective peroxidation of derivatives of Baylis-Hillman adducts, which can form cyclic structures with controlled stereochemistry. nih.gov Although this specific reaction introduces a peroxide, the underlying principles of using existing stereocenters to direct the formation of new ones are broadly applicable. The conformational constraints of a cyclic starting material can effectively shield one face of a reactive intermediate, leading to a high diastereomeric excess. nih.gov

Table 2: Examples of Diastereoselective Synthesis of Substituted Cyclohexanes

ReactantsReaction TypeDiastereomeric Ratio
Curcumins and ArylidenemalonatesCascade Michael Addition>99:1
Cyclic Derivatives of Baylis-Hillman AdductsCobalt-Catalyzed Peroxidation91:9 to 97:3

Data from analogous systems demonstrating high diastereoselectivity in the formation of substituted cyclohexane rings. beilstein-journals.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylanisole

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-cyclohexylanisole is significantly influenced by its two substituents: the methoxy (B1213986) (-OCH₃) group and the cyclohexyl (-C₆H₁₁) group. These groups determine the rate and regioselectivity of electrophilic aromatic substitution (EAS), the hallmark reaction of aromatic compounds. libretexts.orgnih.gov

Regioselectivity and Electronic Effects on Aromatic Ring Activation

The orientation of incoming electrophiles is directed by the electronic effects of the substituents already present on the aromatic ring. acs.org These effects are a combination of inductive and resonance effects. rsc.org

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). This donation of electron density significantly stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. nih.gov This strong resonance effect outweighs its electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity. Consequently, the methoxy group is a powerful activating group and an ortho, para-director. acs.orgorgsyn.org

Cyclohexyl Group (-C₆H₁₁): As an alkyl group, the cyclohexyl substituent is an electron-donating group through induction (+I effect) and hyperconjugation. scribd.com It activates the benzene ring, making it more reactive towards electrophiles than benzene itself, though it is considered a weak activator compared to the methoxy group. studylib.net Like other alkyl groups, it is also an ortho, para-director. studylib.net

In this compound, both substituents activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves. The methoxy group is at position 1 and the cyclohexyl group is at position 2. The combined directing effects strongly favor substitution at position 4 (para to the methoxy group and meta to the cyclohexyl group) and position 6 (ortho to the methoxy group). Due to the significant steric hindrance imposed by the bulky cyclohexyl group at position 2, electrophilic attack at position 6 is generally favored over the other ortho position (position 3). The para position (4) is often the major product due to a combination of strong electronic activation from the methoxy group and reduced steric hindrance.

The directing influence of activating groups is exemplified by the nitration of toluene, where the methyl group directs substitution to the ortho and para positions, with the meta product forming in only a minute amount.

Table 1: Product Distribution in the Nitration of Toluene. scribd.comstudylib.net
ProductPosition of SubstitutionYield (%)
o-Nitrotolueneortho~40%
p-Nitrotoluenepara~57%
m-Nitrotoluenemeta~3%

Conversely, the electron-rich nature of the this compound ring, enhanced by two electron-donating groups, makes it highly deactivated towards nucleophilic aromatic substitution (SₙAr). These reactions require the presence of strong electron-withdrawing groups to make the aromatic ring susceptible to attack by a nucleophile, a condition that is not met in this molecule. researchgate.net

Catalytic Activation Mechanisms in Arene Transformations

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently powerful electrophile to overcome the aromaticity of the ring. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic examples of catalyzed EAS. researchgate.net In these reactions, a Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the electrophile (an acylium ion or a carbocation). scribd.com For instance, the acylation of anisole (B1667542) derivatives can be achieved by reacting the aromatic compound with an acylating agent, like acetyl chloride, in the presence of a catalyst. google.com Recent advancements have explored the use of other catalysts, such as bismuth halides, which can promote the reaction effectively, sometimes with lower catalyst loading compared to traditional methods. google.com

Table 2: Catalytic Conditions for Friedel-Crafts Acylation of Anisole. google.com
Reactant 1Reactant 2 (Acylating Agent)CatalystKey Parameter
AnisoleAcetyl ChlorideBismuth Halide (e.g., BiCl₃)Catalyst:Acylating Agent mole ratio preferred between 0.02 and 0.2
AnisoleAcetyl ChlorideAluminum Chloride (AlCl₃)Commonly used Lewis acid catalyst

Sulfonation: The sulfonation of aromatic compounds like cyclohexylanisole can also be performed, introducing a sulfonic acid group onto the ring. justia.comgoogle.com This reaction typically uses sulfur trioxide (SO₃) in concentrated sulfuric acid.

Cycloaddition Reactions and Pericyclic Processes

While the saturated cyclohexyl ring of this compound is inert to cycloaddition, the closely related "cyclohexenyl" systems, such as a hypothetical 1-(2-methoxyphenyl)cyclohexene, can participate in such reactions. Cycloadditions are powerful ring-forming reactions governed by orbital symmetry rules. libretexts.org

Photochemical and Thermal Cycloaddition Pathways Involving Cyclohexenyl Systems

Cycloaddition reactions are broadly classified by the number of π-electrons involved and whether they are induced by heat or light. wikipedia.org

Thermal [4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted process between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgbyjus.com A cyclohexenyl system like 1-(2-methoxyphenyl)cyclohexene could act as a dienophile. Because the attached anisole group is electron-donating, it would be considered an electron-rich alkene. This makes it a suitable partner for electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. These reactions can be facilitated by Lewis acid catalysts. researchgate.net

Photochemical [2+2] Cycloaddition: In contrast to thermal [4+2] cycloadditions, the thermal [2+2] cycloaddition between two alkenes is symmetry-forbidden. libretexts.org However, upon photochemical excitation, a [2+2] cycloaddition becomes symmetry-allowed and can proceed to form a four-membered cyclobutane (B1203170) ring. libretexts.orglibretexts.org The photochemistry of phenyl-substituted cyclohexenes has been shown to involve the formation of a highly strained trans-phenylcyclohexene intermediate upon irradiation, which can then undergo reactions. acs.org A photochemical [2+2] cycloaddition could occur between an excited state of the cyclohexenyl arene and another ground-state alkene, yielding complex polycyclic structures. nih.govresearchgate.net

Stereochemical Dynamics in Ring-Forming Reactions

The stereochemistry of cycloaddition products is a critical aspect of these reactions.

In the Diels-Alder reaction, the relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. When a cyclic diene is used, two products, endo and exo, are possible. koyauniversity.org The endo product, where substituents on the dienophile are oriented towards the developing π-system of the diene, is often kinetically favored due to secondary orbital interactions. mit.edu However, the exo product is typically the more thermodynamically stable isomer. koyauniversity.org

In photochemical [2+2] cycloadditions, the stereochemistry of the reacting alkenes is often retained in the cyclobutane product. libretexts.org The control of stereochemistry in these and other ring-forming reactions can be achieved through the use of chiral auxiliaries. For example, trans-2-phenylcyclohexanol, a structurally related compound, is a known chiral auxiliary used to direct the stereochemical outcome of cycloaddition reactions. orgsyn.org

Radical Reactions and Electron Transfer Processes

Radical reactions involve intermediates with unpaired electrons and proceed through distinct mechanisms compared to polar reactions. openstax.orgnumberanalytics.com The anisole moiety of this compound is particularly susceptible to electron transfer processes, leading to the formation of radical ion intermediates.

Electron Transfer and Radical Cation Formation: The electron-rich anisole ring can undergo a one-electron oxidation to form a radical cation. researchgate.net This process can be initiated photochemically or electrochemically. nih.govchinesechemsoc.org For example, laser flash photolysis studies on anisole in the presence of a photosensitizer like benzophenone (B1666685) show the formation of the anisole radical cation via an electron transfer (ET) mechanism. nih.gov

Electrochemical oxidation provides a powerful method for generating these radical cations and using them in synthesis. Anodic oxidation of anisole derivatives bearing a tethered nucleophile can lead to dearomatization and the formation of complex spiro compounds. chinesechemsoc.org In this process, the anisole core is oxidized to a radical cation, which is then attacked intramolecularly by the nucleophile. Further oxidation and reaction with the solvent (e.g., methanol) yields the final spirocyclic product. chinesechemsoc.org This strategy has been successfully applied to synthesize a variety of spiropyrrolidines and spirolactones from anisole precursors. chinesechemsoc.org

Table 3: Electrochemical Spirocyclization of Anisole Derivatives. chinesechemsoc.org
Substrate (Anisole Derivative)Product TypeYield (%)
N-(4-methoxybenzyl)acetamideSpiropyrrolidine72%
N-(3,4-dimethoxybenzyl)acetamideSpiropyrrolidine85%
N-(4-methoxy-3-methylbenzyl)acetamideSpiropyrrolidine86%
3-(p-methoxyphenyl)propionic acidSpirolactone95%
3-(3,4-dimethoxyphenyl)propionic acidSpirolactone97%

Radical Anion Formation: In addition to oxidation, anisole can undergo electron-transfer induced reduction. The reaction of anisole with reducing agents can form a radical anion, which has been shown to undergo cleavage of the C-O bond, resulting in reductive demethoxylation. acs.org

Radical Chain Reactions: General radical chain reactions proceed via three main stages: initiation (formation of radicals), propagation (the chain-carrying steps where product is formed), and termination (destruction of radicals). numberanalytics.comlibretexts.orgyoutube.com While the saturated cyclohexyl ring lacks allylic or benzylic protons that are typically susceptible to radical halogenation, C-H bonds can still react under harsh conditions. The initiation step often involves the homolytic cleavage of a weak bond, for example using heat or UV light, to generate an initial radical. openstax.org

Generation and Reactivity of Radical Intermediates

The generation of radical intermediates from precursors like this compound is a key step in various organic transformations. kyoto-u.ac.jplibretexts.org These intermediates are typically formed through homolytic bond cleavage, a process that can be initiated by heat, light, or a radical initiator. libretexts.orgnumberanalytics.com In the context of nickel-catalyzed cross-coupling reactions, radical intermediates of cyclohexane (B81311) derivatives can be generated from precursors such as trialkylsulfonium salts. kyoto-u.ac.jp

A notable example involves the nickel-catalyzed Negishi-type arylation, where a cyclohexyl radical is generated from a (cyclohexyl)(hexyl)(methyl)sulfonium triflate. kyoto-u.ac.jp This process is initiated by a single-electron transfer (SET) from a low-valent nickel species to the sulfonium (B1226848) salt. kyoto-u.ac.jp The resulting C–S bond cleavage preferentially forms the most stable carbon-centered radical. kyoto-u.ac.jp In this specific case, the cyclohexyl radical is favored over hexyl and methyl radicals, leading to 4-cyclohexylanisole as the major product. kyoto-u.ac.jp The stability of carbon-centered radicals follows the order: tertiary > secondary > primary, which is influenced by effects like σ-donation and resonance delocalization. libretexts.org

Once generated, these radical intermediates are highly reactive and can participate in several reaction pathways, including:

Abstraction: The radical can abstract an atom (commonly hydrogen) from another molecule. libretexts.org

Addition: The radical can add across a π bond. libretexts.org

Dimerization: Two radicals can combine to form a stable molecule. libretexts.org

β-cleavage: A radical can decompose to form an alkene and a new, smaller radical. libretexts.org

Cyclization: An intramolecular attack of a radical on a multiple bond can form a cyclic product. sinica.edu.twwikipedia.org

In the aforementioned nickel-catalyzed arylation, the cyclohexyl radical recombines with a Ni(II) species to form an alkylnickel(III) intermediate, which then proceeds through transmetalation and reductive elimination to yield the final arylated product. kyoto-u.ac.jp Radical clock experiments can be used to probe the intermediacy of these radical species and estimate the rates of their subsequent reactions. kyoto-u.ac.jp

Single Electron Transfer (SET) Mechanisms in Reductive Processes

Single Electron Transfer (SET) is a fundamental step in many reductive processes, including those involving aromatic compounds like anisole derivatives. researchgate.net SET mechanisms involve the transfer of a single electron from a donor to an acceptor molecule, often initiating a cascade of reactions. mdpi.com This process is particularly relevant in the reductive cleavage of bonds and the generation of radical intermediates. kyoto-u.ac.jpresearchgate.net

In the context of nickel-catalyzed cross-coupling reactions, a SET process is proposed to be the key step in the cleavage of C-S bonds in trialkylsulfonium salts to generate alkyl radicals. kyoto-u.ac.jp For instance, in the arylation of a sulfonium salt containing a cyclohexyl group, a low-valent nickel complex is believed to transfer a single electron to the sulfonium salt. kyoto-u.ac.jp This transfer induces the cleavage of the C–S bond, preferentially forming the most stable carbon-centered radical, which in this case is the cyclohexyl radical. kyoto-u.ac.jp Mechanistic experiments, including the use of radical probes, support the intermediacy of these radical species generated via SET. kyoto-u.ac.jp The presence of a thiolate ligand on the nickel center may act as an electron-rich donor, assisting the SET process. kyoto-u.ac.jp

The Birch reduction is a classic example of a reductive process involving SET, where an aromatic ring is reduced by a solvated electron in the presence of a proton source. researchgate.net While not specific to this compound, the principles are applicable. The reaction is initiated by a SET from an alkali metal to the aromatic substrate, forming a radical anion. researchgate.net This is followed by protonation and a second SET, leading to the final reduced product. researchgate.net The efficiency and pathway of such reductions can be highly dependent on the structure of the substrate and the reaction conditions. uni-regensburg.de

Computational studies using Density Functional Theory (DFT) can help elucidate whether a SET process occurs via an inner-sphere or outer-sphere mechanism. mdpi.com An inner-sphere mechanism involves the transfer of an electron between two linked redox centers, often proceeding through a definable transition state. mdpi.com In contrast, an outer-sphere mechanism involves electron "hopping" between unlinked species and can be described by Marcus theory. mdpi.com

Reaction Kinetics and Thermodynamic Studies

Rate-Determining Steps in Complex Reaction Sequences

In the context of reactions involving substituted anisoles, such as the hydrodecyanation of α-quaternary benzyl (B1604629) cyanides to form compounds like 4-cyclohexylanisole, the nature of the substituents can significantly influence the reaction rate. orgsyn.orgorgsyn.org It has been observed that an electron-rich 4-methoxyphenyl (B3050149) group slows down the rate of C-C bond cleavage. orgsyn.orgorgsyn.org For example, the reaction to produce 4-cyclohexylanisole under reflux conditions was incomplete even after 40 hours, yielding the desired product along with a significant amount of an aldehyde intermediate. orgsyn.orgorgsyn.org This suggests that the C-C bond cleavage is a slow, and likely rate-determining, step in this sequence. orgsyn.orgorgsyn.org

The proposed mechanism for this hydrodecyanation involves an initial hydride attack on the nitrile, followed by a concerted C-C bond cleavage and a 1,2-proton shift. orgsyn.orgorgsyn.org The transition state for this cleavage step involves a partial negative charge on the benzylic carbon. orgsyn.orgorgsyn.org An electron-donating group like methoxy would destabilize this developing negative charge, thereby increasing the activation energy and slowing down this step. The need for higher temperatures (85 °C) to drive the reaction to completion further supports that the C-C cleavage is the kinetically challenging, rate-determining step. orgsyn.orgorgsyn.org

Table 1: Effect of Reaction Conditions on the Hydrodecyanation to form 4-Cyclohexylanisole orgsyn.org

ConditionTime (h)4-Cyclohexylanisole Yield (%)Aldehyde Intermediate Yield (%)
Reflux405431
85 °C (Sealed)26890

Energy Profiles of Reaction Pathways and Transition States

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. libretexts.orglibretexts.org It plots the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, products, intermediates, and transition states. libretexts.orguci.edu The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡ or Ea). libretexts.orgmasterorganicchemistry.com

A transition state is a very short-lived, high-energy configuration of atoms where bonds are in the process of breaking and forming. libretexts.orgmasterorganicchemistry.com It represents the energy maximum along the reaction coordinate and cannot be isolated. masterorganicchemistry.com The activation energy determines the reaction's kinetics; a higher activation energy corresponds to a slower reaction rate. libretexts.orglibretexts.org

For a reaction producing this compound, such as the hydrodecyanation mentioned previously, the energy profile would show multiple steps. The rate-determining step, C-C bond cleavage, would have the highest activation energy barrier on the reaction coordinate diagram. orgsyn.orgorgsyn.org The stability of the transition state is a key factor; in this case, the electron-donating methoxy group on the anisole ring destabilizes the transition state of the C-C cleavage, leading to a higher activation energy compared to an unsubstituted phenyl ring. orgsyn.orgorgsyn.org

Thermodynamic aspects of the reaction, such as whether it is exothermic (releases energy, negative ΔG°) or endothermic (absorbs energy, positive ΔG°), are determined by the relative energies of the reactants and products. libretexts.org Transition state theory provides a framework for relating the rate of a reaction to the thermodynamic properties of the transition state. uleth.ca It treats the formation of the transition state as a quasi-equilibrium, allowing for the calculation of the rate constant based on the free energy of activation. uleth.ca

Advanced Spectroscopic and Structural Characterization in 2 Cyclohexylanisole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Cyclohexylanisole. It provides detailed information about the carbon-hydrogen framework, the electronic environment of individual atoms, and the connectivity between them.

The synthesis of this compound, often through the Friedel-Crafts alkylation of anisole (B1667542) with cyclohexene (B86901) or a cyclohexyl halide, can potentially yield a mixture of regioisomers (ortho-, meta-, and para-substituted products). NMR spectroscopy is the primary method for distinguishing and quantifying these isomers.

¹H NMR Spectroscopy : The substitution pattern on the aromatic ring of the anisole moiety creates distinct splitting patterns and chemical shifts for the aromatic protons.

For the ortho-isomer (this compound), the aromatic region would typically show a complex multiplet pattern for the four adjacent protons.

The para-isomer would exhibit a more symmetrical pattern, often two distinct doublets (an AA'BB' system).

The meta-isomer would show a more complex and less symmetrical pattern than the para-isomer, but it would be distinct from the ortho-isomer. The integration of these signals allows for the quantification of the relative abundance of each regioisomer in a product mixture.

¹³C NMR Spectroscopy : The number of unique signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. Each regioisomer has a different number of chemically equivalent carbons. For instance, the para-isomer has higher symmetry and thus fewer signals in the aromatic region than the ortho- or meta-isomers. The chemical shifts of the carbons, particularly the ipso-carbon (the aromatic carbon directly attached to the cyclohexyl group), are highly sensitive to the substitution position. pressbooks.pub The known ¹³C NMR spectral data for this compound confirms its carbon framework. nih.gov

Table 1: Experimental ¹³C NMR Spectral Data for this compound Data sourced from SpectraBase. nih.gov

Carbon AtomChemical Shift (ppm)
C1 (Ar-O)156.8
C2 (Ar-C-Cyclohexyl)136.1
C3/C4/C5/C6 (Aromatic)127.8
C3/C4/C5/C6 (Aromatic)126.3
C3/C4/C5/C6 (Aromatic)120.6
C3/C4/C5/C6 (Aromatic)110.1
-OCH₃55.3
C1' (Cyclohexyl)37.8
C2'/C6' (Cyclohexyl)32.1
C3'/C5' (Cyclohexyl)27.1
C4' (Cyclohexyl)26.3

The cyclohexane (B81311) ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. In this compound, this ring flip interconverts the axial and equatorial positions of the anisole substituent. These two chair conformers have different energies and populations.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the definitive technique for studying such conformational dynamics.

At Room Temperature : The chair-chair interconversion is fast on the NMR timescale. This rapid exchange results in an averaged spectrum, where the signals for the axial and equatorial protons (and carbons) of the cyclohexyl ring are merged into single, often broad, resonances.

At Low Temperatures : As the temperature is lowered, the rate of interconversion decreases. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale. At this point, the signals for the two distinct chair conformers can be observed separately. This allows for the determination of the population of each conformer and the calculation of the free energy barrier (ΔG‡) for the ring flip. While specific DNMR studies on this compound are not prominently documented, the methodology is standard for conformational analysis of substituted cyclohexanes.

Understanding the precise mechanism of the formation of this compound can be achieved through isotopic labeling studies. By replacing specific hydrogen atoms with deuterium (B1214612) (²H), researchers can trace the pathways of atoms throughout the reaction. researchgate.netchemicalbook.com

For example, in the acid-catalyzed alkylation of anisole with cyclohexene, a key question is the nature of the electrophilic intermediate. A proposed mechanism involves the protonation of cyclohexene to form a secondary cyclohexyl cation, which then attacks the anisole ring.

Hypothetical Labeling Experiment : If the reaction were performed using deuterated acid (e.g., D₂SO₄) and non-deuterated cyclohexene, the location of deuterium in the final product or in any recovered starting materials could provide mechanistic clues. For instance, if hydride shifts occur within the cyclohexyl ring intermediate, the deuterium label might be scrambled across different positions.

Analysis : The position and extent of deuterium incorporation can be precisely determined by ¹H NMR (observing the disappearance of a signal), ²H NMR (observing the appearance of a signal), or mass spectrometry (detecting the mass increase). researchgate.net Such experiments can help confirm the presence of cationic intermediates and map their rearrangement pathways.

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These methods are complementary and essential for identifying functional groups and analyzing molecular structure. libretexts.org

In-situ IR spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is a powerful process analytical technology (PAT) tool for monitoring the synthesis of this compound in real-time. researchgate.net By immersing a probe directly into the reaction vessel, spectra can be collected continuously.

Reactant and Product Signatures : The formation of this compound from anisole and cyclohexene would be characterized by the disappearance of the C=C stretching vibration of cyclohexene (typically around 1650 cm⁻¹) and the appearance of product-specific bands.

Product Confirmation : The IR spectrum of this compound features characteristic absorptions that confirm its structure. These include C(sp²)-H stretches from the aromatic ring, C(sp³)-H stretches from the cyclohexyl ring, and the strong C-O-C ether linkage stretches.

Table 2: Key IR Vibrational Frequencies for this compound Data interpreted from the Vapor Phase IR Spectrum available on SpectraBase. nih.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch~3050Aromatic Ring
Aliphatic C-H Stretch2850 - 2930Cyclohexyl Ring
Aromatic C=C Stretch1500 - 1600Aromatic Ring
Asymmetric C-O-C Stretch~1245Aryl-Alkyl Ether
Aromatic C-H Out-of-Plane Bend~750ortho-disubstitution

The vibrational spectrum of a molecule is sensitive to its conformation. The different chair conformers of this compound (with the anisole group being either axial or equatorial) will have slightly different vibrational frequencies due to changes in local symmetry and steric interactions.

While resolving these subtle differences experimentally can be challenging, they can be effectively modeled using computational chemistry (e.g., Density Functional Theory, DFT). Theoretical calculations can predict the vibrational spectra for each stable conformer. By comparing these calculated spectra with high-resolution experimental IR and Raman data, it is possible to assign specific vibrational modes to each conformer and gain insight into the conformational preferences of the molecule in different physical states. Low-frequency vibrational modes, in particular, are often associated with large-amplitude motions that are directly related to conformational changes. openstax.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the anisole ring (methoxybenzene) acts as the primary chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The UV spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring. Specifically, π → π* (pi to pi star) transitions are anticipated. These transitions involve the excitation of electrons from the bonding π orbitals of the benzene (B151609) ring to the anti-bonding π* orbitals. For the parent compound, anisole, these transitions typically result in distinct absorption bands in the UV region. The presence of the cyclohexyl group, an alkyl substituent, is expected to act as an auxochrome, which may cause a slight bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted anisole.

UV-Vis spectroscopy is also a powerful tool for real-time reaction monitoring. By continuously measuring the absorbance of a reaction mixture at a specific wavelength, changes in the concentration of reactants, intermediates, or products can be tracked over time. For instance, in a reaction where the anisole ring of this compound is modified, such as through nitration or halogenation, the conjugation of the π system would be altered. This alteration would lead to a significant shift in the absorption maximum (λmax), allowing for the kinetic analysis of the reaction. The appearance of a new peak corresponding to the product or the disappearance of the reactant's peak provides direct evidence of the reaction's progress.

Table 1: Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λmax Region (nm)Associated ChromophoreNotes
π → π~270-280Anisole RingPrimary absorption band. The cyclohexyl group may induce a slight red shift compared to anisole.
n → πNot prominentOxygen lone pairThis transition is often weak and may be obscured by the stronger π → π* bands.

X-ray Crystallography for Solid-State Structural Determination

The this compound molecule itself is achiral. However, if chiral centers are introduced into the molecule through synthetic modification—for example, by substituting the cyclohexyl or anisole rings—X-ray crystallography becomes the definitive method for determining stereochemistry.

For a chiral derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis can unambiguously establish the relative stereochemistry, which is the spatial arrangement of different stereocenters within the same molecule. Furthermore, if the crystal belongs to a chiral space group, the analysis can also determine the absolute stereochemistry through the use of anomalous dispersion effects, often expressed by the Flack parameter. This provides an unequivocal assignment of the (R) or (S) configuration at each chiral center.

The study of how molecules arrange themselves in a crystal lattice is crucial for understanding the physical properties of a solid, such as melting point and solubility. In the case of this compound, the crystal packing would be dictated by a balance of various non-covalent intermolecular interactions.

Based on studies of anisole and its other derivatives, the crystal structure would likely be stabilized by van der Waals forces and weak C-H···π interactions, where hydrogen atoms from the cyclohexyl or methoxy (B1213986) groups interact with the electron cloud of the aromatic ring of a neighboring molecule. The molecules would likely adopt a densely packed arrangement, potentially a herringbone motif, as is common for simple aromatic compounds. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing detailed insight into the nature and prevalence of interactions such as H···H, C···H, and O···H contacts that govern the crystal's supramolecular architecture.

Table 2: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeAtoms InvolvedExpected Role in Crystal Packing
van der Waals ForcesAll atomsPrimary contributor to overall lattice energy and dense packing.
C-H···π InteractionsCyclohexyl/Methoxy (C-H) and Anisole Ring (π system)Directional interactions influencing molecular orientation.
H···H ContactsHydrogens on adjacent moleculesSignificant contributor to the overall surface contacts in the crystal.

Theoretical and Computational Chemistry Investigations of 2 Cyclohexylanisole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2-Cyclohexylanisole at the electronic level. These calculations provide a basis for predicting its structure, the mechanisms of its reactions, and its electronic characteristics.

Prediction of Molecular Geometries and Conformational Isomers

The conformational landscape of this compound is primarily defined by the rotational orientation of the cyclohexyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. Computational studies on related substituted anisoles and cyclohexylbenzenes suggest that specific conformations are energetically favored. For anisole (B1667542) itself, a planar conformer is generally the most stable. researchgate.net However, the bulky cyclohexyl group at the ortho position in this compound introduces significant steric hindrance, which influences the preferred geometry.

Theoretical calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can predict the relative energies of different conformers. dergipark.org.trresearchgate.net For this compound, the key dihedral angles are C(aryl)-C(aryl)-O-C(methyl) and C(aryl)-C(aryl)-C(cyclohexyl)-C(cyclohexyl). The interplay between steric repulsion involving the cyclohexyl group and the electronic effects of the methoxy group dictates the lowest energy conformers. It is anticipated that the cyclohexyl ring will adopt a chair conformation, and the methoxy group will orient itself to minimize steric clash, likely resulting in a non-planar arrangement with respect to the benzene ring.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative Data)

ConformerDihedral Angle (C-C-O-C)Dihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
1~90°~60°0.00
2~0°~60°+2.5
3~180°~60°+3.1

Note: This table is illustrative and based on expected trends from related molecules. Specific values would require dedicated DFT calculations for this compound.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, including identifying transition states and intermediates. For this compound, reactions such as electrophilic aromatic substitution or oxidation can be investigated. The presence of the methoxy group (an activating, ortho-para directing group) and the cyclohexyl group will influence the regioselectivity of such reactions.

Computational studies on the reactions of anisole derivatives have shown that the rate-determining step can be elucidated through these calculations. researchgate.net For instance, in an electrophilic attack, the transition state structures leading to substitution at different positions on the aromatic ring can be calculated to determine the most favorable reaction pathway. The energy barrier for each pathway provides insight into the reaction kinetics. escholarship.org Mechanisms like the Birch reduction, which involves single-electron transfer, have also been successfully analyzed using quantum mechanics for related aromatic compounds. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are readily calculated using DFT. These properties are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netbeilstein-journals.org

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can be calculated to predict how this compound will interact with other chemical species. dergipark.org.tr The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich areas (like the oxygen atom and the aromatic ring) that are susceptible to electrophilic attack and electron-poor areas.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment1.5 D

Note: This table is illustrative and based on typical values for substituted anisoles.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Exploration of Conformational Spaces and Dynamic Behavior

MD simulations can be used to explore the conformational space of this compound by simulating the movement of its atoms over time at a given temperature. acs.org These simulations can reveal the flexibility of the molecule and the transitions between different conformational isomers. aip.orghu-berlin.de By analyzing the trajectories from an MD simulation, one can identify the most populated conformational states and the energy barriers between them, providing a dynamic view that complements the static picture from DFT. For molecules with multiple rotatable bonds, MD is particularly useful for understanding the accessible conformations. acs.org

Solvent Effects on Reactivity and Structure

The solvent environment can have a significant impact on the structure, reactivity, and conformational equilibrium of a molecule. acs.orgbeilstein-journals.org MD simulations, often in combination with quantum mechanics in QM/MM methods, can explicitly model the interactions between this compound and solvent molecules.

The conformational equilibrium of substituted cyclohexanes and anisoles can be influenced by the polarity of the solvent. nih.govresearchgate.netcdnsciencepub.com A polar solvent may stabilize a more polar conformer, shifting the equilibrium. nih.gov MD simulations can model this by showing how solvent molecules arrange themselves around the solute and how this solvation affects the energy of different conformers. This is crucial for accurately predicting behavior in solution, as reaction rates and mechanisms can be highly solvent-dependent. researchgate.net

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Advanced Applications of 2 Cyclohexylanisole in Chemical Science and Technology

Role as a Chemical Building Block in Complex Molecule Synthesis

The intrinsic structure of 2-cyclohexylanisole makes it a valuable starting point for the construction of intricate molecular frameworks, particularly those relevant to natural products and pharmaceuticals.

This compound is recognized commercially as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. lookchem.comlookchem.com Its structure is a component of various complex molecular targets. The strategic value of the substituted anisole (B1667542) motif is prominently illustrated in the total synthesis of bioactive ent-pimaranes, a large class of diterpenoids with potential anti-inflammatory and anticancer properties.

In a notable synthesis, the closely related starting material 2-methyl anisole was used to construct the complex pimarane (B1242903) skeleton. acs.org This synthesis showcases a robust strategy that could be adapted using this compound. The key transformation involves the deprotonation of the anisole derivative to create a potent nucleophile, which then couples with an electrophile to build out the carbon framework. acs.org The anisole's methoxy (B1213986) group is crucial, as it can be converted into a ketone at a later stage through reductive dearomatization, providing a handle for further functionalization. acs.org This approach highlights how the anisole group serves as a masked ketone, facilitating the assembly of the complex polycyclic system.

A summary of the key strategic steps in a representative synthesis of an ent-pimarane core, illustrating the utility of the anisole building block, is presented below.

StepTransformationReagents/ConditionsPurposeReference
1Benzylic Lithiation & Alkylationsec-Butyllithium (B1581126), then Geranyl BromideCouples the anisole unit with a terpene fragment to build the initial carbon skeleton. acs.org
2Sharpless Asymmetric Dihydroxylation(DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃Installs a key stereocenter which directs subsequent cyclizations. acs.org
3Cationic BicyclizationSnCl₄Forms the core 6,6-fused ring system of the pimarane scaffold. acs.org
4Reductive Dearomatization (Birch Reduction)Li, NH₃ (l), THFReduces the anisole aromatic ring to a cyclohexenone derivative, revealing a ketone for further functionalization. acs.org
5Enolate Formation & TrappingKHMDS, then PhNTf₂Converts the ketone into an enol triflate, preparing the molecule for a reduction step. acs.org
6ReductionSPhos Pd G3 catalyst, HCOOH, Et₃NRemoves the triflate group to furnish the final saturated carbocyclic core. acs.org

This table is illustrative of a synthetic strategy using a 2-substituted anisole derivative as a key building block.

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups are attached. The this compound framework represents a valuable scaffold for designing novel molecular architectures, particularly as a bioisosteric replacement for other common groups. The practice of replacing planar aromatic rings with saturated cyclic systems is a key strategy to improve the physicochemical properties of drug candidates, often leading to better solubility and metabolic stability. bohrium.com

Research comparing phenyl and cyclohexyl analogues in drug-like molecules has shown that the replacement of a phenyl ring with a cyclohexyl group can maintain or even improve binding affinity to biological targets. nih.gov This is because the saturated cyclohexyl ring can engage in favorable stacking interactions with aromatic residues (like tyrosine or tryptophan) in a protein's binding pocket, challenging the traditional view that such interactions are exclusive to planar aromatic systems. nih.gov

The this compound structure is an excellent example of a scaffold that combines these features. It provides a three-dimensional, saturated component (the cyclohexyl group) directly attached to an aromatic ring, offering a vector for substitution in a defined region of 3D space. This can be critical for achieving high target specificity and potency. The ability to use this scaffold to create molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a significant trend in modern drug discovery. bohrium.com

Scaffold FeaturePhenyl-Phenyl InteractionCyclohexyl-Phenyl InteractionImplication for this compoundReference
Geometry Edge-to-face or face-to-face stackingFace-to-face stacking observedThe cyclohexyl group can mimic aromatic interactions. nih.gov
Binding Affinity Potent bindingCan be equally or more potentNot a detrimental substitution; can be beneficial. nih.gov
Physicochemical Properties Planar, lower Fsp³3D, higher Fsp³Can improve properties like solubility and reduce metabolic liability. bohrium.comnih.gov

Contributions to Catalyst Design and Mechanistic Understanding

The unique electronic and steric properties of this compound also make it relevant in the field of catalysis, both as a test substrate for new reactions and as a structural motif within the catalysts themselves.

A significant challenge in modern organic synthesis is the catalytic asymmetric dearomatization of stable aromatic compounds. nih.govrsc.org Such reactions convert flat, abundant aromatic feedstocks into complex, chiral three-dimensional molecules, which are of high value in medicinal chemistry. researchgate.net this compound, with its stable aromatic ring, serves as a representative and challenging substrate for the development of new catalytic asymmetric hydrogenation or dearomatization methods. wikipedia.orgresearchgate.net

The development of catalysts capable of selectively reducing one face of the anisole ring requires precise control over the interaction between the catalyst and the substrate. Researchers investigate various catalyst systems, often based on transition metals like iridium, rhodium, or ruthenium, paired with chiral ligands, to achieve high enantioselectivity. wikipedia.orgajchem-b.com For instance, the catalytic asymmetric hydroxylative dearomatization of naphthols (a related aromatic system) has been achieved using N,N'-dioxide-scandium(III) complexes, yielding chiral ortho-quinols with high enantiomeric excess. nih.govrsc.org Investigating such reactions with this compound as the substrate would provide crucial insights into the catalyst's ability to handle sterically demanding, non-activated aromatic rings.

Catalyst SystemAromatic Substrate TypeTransformationKey AdvantageReference
N,N'-dioxide-Sc(III) complex2-NaphtholsHydroxylative DearomatizationCreates chiral quaternary carbon centers with high enantioselectivity. nih.govrsc.org
[Ir(cod)Cl]₂ / Chiral Phosphine (B1218219) LigandTryptamine derivativesIntramolecular Allylic DearomatizationForms complex spiroindolenine scaffolds with excellent stereocontrol. nih.gov
Iridium(I) / Chiral Phosphine / I₂QuinolinesAsymmetric HydrogenationAchieves high yields and enantiomeric excess for N-heterocycles. wikipedia.org
Ru(II) / Chiral Diphosphine-DiamineAromatic KetonesAsymmetric Transfer HydrogenationHighly efficient for reducing ketones to chiral alcohols. mdpi.com

This table showcases advanced catalyst systems studied for the asymmetric dearomatization/hydrogenation of aromatic compounds analogous to this compound.

The structural features of this compound are desirable for incorporation into the design of ligands for transition-metal catalysis. Chiral ligands are essential for asymmetric catalysis, as they create a chiral environment around the metal center that dictates the stereochemical outcome of the reaction. academie-sciences.fr The effectiveness of a ligand depends on a fine balance of its steric and electronic properties.

A hypothetical phosphine ligand derived from this compound, such as (2-cyclohexyl-6-methoxyphenyl)diphenylphosphine, would possess distinct characteristics.

Steric Bulk : The large cyclohexyl group would provide significant steric hindrance. This can be used to create a well-defined chiral pocket around the metal, influencing which face of a substrate can bind and react.

Electronic Tuning : The methoxy group is an electron-donating group. Its presence on the phenyl ring increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine ligand. This can modulate the reactivity of the metal center.

By modifying the substituents on the this compound scaffold, a library of ligands could be created to "tune" the catalyst for a specific reaction, a common strategy in catalyst development. academie-sciences.fr

Ligand FeatureContribution from Cyclohexyl GroupContribution from Methoxy GroupPotential Catalytic Application
Sterics High steric bulkMinimal direct steric impactEnantioselective reactions requiring a defined chiral pocket (e.g., hydrogenation, cross-coupling).
Electronics Electron-donating (alkyl)Strong electron-donating (alkoxy)Modulating metal center reactivity for challenging transformations.
Chirality Can be part of a chiral backboneN/AAsymmetric catalysis.
Solubility Increases lipophilicityCan influence solubility in organic solventsImproving catalyst performance in non-polar media.

Development of Specialized Chemical Reagents

Beyond its role as a passive building block, this compound can be converted into specialized chemical reagents for specific synthetic transformations. Through functionalization of its aromatic ring or benzylic position (if present), it can become a carrier of reactivity.

A key example of this principle is seen in syntheses where substituted anisoles are converted into potent organometallic reagents. As demonstrated in the synthesis of ent-pimaranes from 2-methyl anisole, treatment with a strong base like sec-butyllithium selectively removes a proton to generate a highly reactive benzyl (B1604629) lithium species. acs.org This in situ-generated reagent then acts as a powerful nucleophile for carbon-carbon bond formation. This strategy transforms the relatively inert hydrocarbon into a specialized reagent for a key bond-forming step.

Similarly, this compound could be selectively brominated or lithiated on the aromatic ring to generate Grignard or organolithium reagents. These reagents are workhorses in organic synthesis, used to form new carbon-carbon bonds with a wide variety of electrophiles, such as aldehydes, ketones, and esters. The specific steric and electronic environment provided by the cyclohexyl and methoxy groups would make these reagents uniquely suited for certain applications where controlling selectivity is paramount. Furthermore, under photochemical conditions in the presence of a catalyst, anisole derivatives can participate in Friedel-Crafts type reactions, acting as a source of cyclohexyl cations for the alkylation of other nucleophiles.

Modifications for Enhanced Reactivity or Selectivity

Modifications to the reaction conditions applied to this compound can significantly enhance its reactivity and control the selectivity of the products. A primary example of this is seen in the Birch reduction, a powerful method for the partial reduction of aromatic rings. For sterically hindered and electron-rich phenolic ethers like this compound, standard Birch conditions often prove ineffective. However, key modifications to the procedure can overcome this low reactivity.

The Birch reduction of anisole and its derivatives typically proceeds via the addition of an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgadichemistry.com The methoxy group, being an electron-donating group (EDG), deactivates the ring towards reduction compared to electron-withdrawing groups and directs the reduction to the ortho and meta positions. adichemistry.com This regioselectivity leads to the formation of a 1-methoxy-1,4-cyclohexadiene derivative, which is the kinetically favored product. adichemistry.com

In a foundational study on sterically hindered phenolic ethers, while the target molecule was the constitutional isomer 4-cyclohexylanisole, the findings are directly applicable to the challenges presented by this compound. Researchers Wilds and Nelson found in 1953 that conventional Birch reduction conditions, using sodium and an alcohol, failed to reduce 4-cyclohexylanisole. okstate.eduresearchgate.net To enhance reactivity, they developed a modified procedure. This superior method involves using lithium metal in place of sodium and, crucially, adding the alcohol proton source only after the metal has been consumed. okstate.eduresearchgate.net This modification proved to be a more powerful reduction method, giving a markedly superior yield. researchgate.net Using lithium and adding the alcohol last resulted in an 88% yield of the corresponding dihydro enol ether, 4-cyclohexyl-1-methoxy-1,4-cyclohexadiene. okstate.eduresearchgate.net

The enhanced reactivity with lithium is attributed to its higher reduction potential in liquid ammonia compared to sodium and the fact that its use can suppress certain side reactions. okstate.edu Delaying the addition of the alcohol ensures a high concentration of the powerful solvated electron reductant, which is necessary to overcome the high activation energy associated with reducing an electron-rich and sterically encumbered aromatic ring. okstate.eduresearchgate.net

The table below summarizes the effect of these modifications on the Birch reduction of the closely related 4-cyclohexylanisole, illustrating a clear enhancement in reactivity and yield.

SubstrateReaction ConditionsProductYield (%)Reference
4-CyclohexylanisoleNa, EtOH, NH₃No Reaction0 okstate.eduresearchgate.net
4-CyclohexylanisoleLi, NH₃, Et₂O; then EtOH4-Cyclohexyl-1-methoxy-1,4-cyclohexadiene88 okstate.eduresearchgate.net

These findings demonstrate that for substrates like this compound, the choice of alkali metal and the timing of proton source addition are critical modifications for achieving high reactivity and successfully synthesizing the desired dihydro derivative.

Despite a comprehensive search for scientific literature, no specific studies detailing the environmental fate and transformation of this compound were found. Research focusing on the abiotic and biotic degradation pathways, as well as the environmental partitioning and transport phenomena of this particular chemical compound, appears to be unavailable in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Environmental Fate and Transformation Studies of this compound" following the requested outline, as no data exists for the specified subsections:

Environmental Fate and Transformation Studies of 2 Cyclohexylanisole

Environmental Partitioning and Transport Phenomena

General principles of environmental chemistry suggest that as an aromatic ether with a cyclohexyl substituent, 2-Cyclohexylanisole would likely exhibit low water solubility and a tendency to partition to organic matter in soil and sediment. Its susceptibility to hydrolysis is predicted to be low in the absence of strong acids or bases. Phototransformation could potentially occur in the atmosphere or surface waters through reactions with hydroxyl radicals. Biodegradation would be dependent on the presence of microorganisms capable of metabolizing this specific structure, which may involve initial oxidation of the cyclohexyl or aromatic ring. However, without experimental data, these remain theoretical considerations.

Further research and experimental studies are required to determine the specific environmental behavior and transformation pathways of this compound.

Adsorption and Desorption Behavior in Soil and Sediment

The mobility of this compound in the subsurface environment is largely controlled by its tendency to adsorb to soil and sediment particles. This behavior is primarily influenced by the compound's hydrophobicity and the organic carbon content of the soil or sediment.

Research Findings

The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the leaching potential and mobility of organic compounds in soil. It represents the ratio of the chemical's concentration in the soil organic carbon to its concentration in the soil water at equilibrium. A high Koc value suggests that the compound is likely to be strongly adsorbed to soil and sediment, making it less mobile.

For this compound, a computed log Kow value of 4.8 is available nih.gov. Using a quantitative structure-activity relationship (QSAR) model, which relates the chemical structure to its properties, the log Koc can be estimated from the log Kow. A common regression equation for polar substances is:

log Koc = 0.55313 * log Kow + 0.9251

Based on this equation, the estimated log Koc for this compound is approximately 3.58. This indicates a high potential for adsorption to soil and sediment organic matter.

The desorption process, which is the release of the adsorbed chemical back into the soil solution, is also a critical factor in its environmental fate. Generally, compounds that are strongly adsorbed also tend to desorb more slowly. The reversible nature of the adsorption-desorption process will determine the long-term availability and transport of this compound in the environment.

Table 1: Estimated Adsorption Coefficients for this compound

Parameter Value Method Implication for Environmental Mobility
Log Kow 4.8 Computed nih.gov High hydrophobicity, tendency to partition to organic matter.
Log Koc ~3.58 Estimated via QSAR from Log Kow High adsorption potential, indicating low mobility in soil and sediment.

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For this compound, its potential to volatilize from soil and water surfaces and undergo atmospheric transport is dependent on its vapor pressure and its partitioning behavior between air and water, which is described by the Henry's Law constant.

Research Findings

Direct experimental data for the vapor pressure and Henry's Law constant of this compound are not available. However, an indication of its volatility can be inferred by examining structurally similar compounds. For instance, cyclohexylbenzene, which has a similar molecular structure, has a reported vapor pressure of approximately 0.03 to 0.04 mmHg at room temperature nih.govchemicalbook.comhaz-map.com. This low vapor pressure suggests that this compound is also likely to have a low volatility and will not readily volatilize from dry surfaces.

The Henry's Law constant (H) is a crucial parameter for assessing the potential of a chemical to partition between water and the atmosphere. It can be estimated using the following equation:

H = (Vapor Pressure × Molecular Weight) / Water Solubility

The molecular weight of this compound is 190.28 g/mol nih.gov. While an experimental value for its water solubility is not available, it is expected to be low given its high log Kow value. Estimating the water solubility is necessary to calculate the Henry's Law constant. Based on its structure, the water solubility is estimated to be very low.

Assuming a vapor pressure similar to that of cyclohexylbenzene and a low estimated water solubility, the Henry's Law constant for this compound would be in a range that suggests a moderate potential to volatilize from moist soil and water surfaces. Once in the atmosphere, its transport will be governed by wind patterns and its persistence will depend on atmospheric degradation processes.

Table 2: Estimated Parameters for Volatilization and Atmospheric Transport of this compound

Parameter Estimated Value/Range Basis of Estimation Implication for Environmental Fate
Vapor Pressure Low (qualitative) Comparison with cyclohexylbenzene (0.03-0.04 mmHg) nih.govchemicalbook.comhaz-map.com Low tendency to volatilize from dry surfaces.
Molecular Weight 190.28 g/mol PubChem nih.gov Used in the estimation of Henry's Law Constant.
Water Solubility Very Low (qualitative) Inferred from high Log Kow nih.gov A key factor in determining the Henry's Law Constant.
Henry's Law Constant Moderate (qualitative) Estimated from vapor pressure, molecular weight, and water solubility Suggests a potential for volatilization from aquatic systems.

Future Research Directions and Emerging Methodologies for 2 Cyclohexylanisole

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and minimize the use of hazardous substances. spectroscopyonline.com Future research on 2-Cyclohexylanisole will likely prioritize the development of more environmentally benign synthetic pathways.

One promising avenue is the adoption of greener solvents. Anisole (B1667542) itself has been investigated as a "green" alternative to more hazardous solvents like chlorobenzene (B131634) in other chemical processes, such as the fabrication of perovskite solar cells. rsc.orgbeilstein-journals.orgresearchgate.net Research could explore using anisole or other bio-derived solvents in the synthesis of its own derivative, this compound. A life cycle assessment (LCA) comparing anisole to chlorobenzene revealed that while anisole could halve the potential carcinogenic toxicity, its multi-step synthesis process resulted in a higher climate change impact. beilstein-journals.orgresearchgate.net This highlights the need for a holistic approach, where the entire lifecycle of the solvent and process is considered. Future work should focus on optimizing the biomass-to-anisole synthesis routes to make them truly sustainable alternatives. beilstein-journals.org

Another key principle of green chemistry is maximizing atom economy. mdpi.com Traditional syntheses like the Friedel-Crafts alkylation often use stoichiometric amounts of Lewis acid catalysts, generating significant waste. Future methodologies will likely focus on catalytic routes, such as the hydroalkylation of anisole with benzene (B151609), which can offer higher atom economy. numberanalytics.com Furthermore, exploring solvent-free reaction conditions, potentially using mechanochemistry (ball milling), could drastically reduce solvent waste and energy consumption, representing a significant leap in green synthesis. beilstein-journals.org The use of bio-organic catalysts, such as amino acids, also presents an innovative and sustainable approach for promoting organic reactions under greener conditions. chinesechemsoc.org

SolventBoiling Point (°C)Key Environmental/Safety ConsiderationReference
Anisole154-155Higher boiling point allows for better film quality in depositions; considered a "greener" alternative to chlorinated solvents but synthesis impact must be considered. rsc.orgbeilstein-journals.org
Chlorobenzene131-132Commonly used but has higher carcinogenic toxicity concerns compared to anisole. rsc.orgbeilstein-journals.org
γ-valerolactone (GVL)Not specifiedIdentified as a potential substitute for harmful solvents like NMP in polymer synthesis, showing realistic potential for direct substitution. rsc.org
Dimethyl Sulfoxide (DMSO)Not specifiedFound to be a potential substitute for NMP in the synthesis of high-performance polymers. rsc.org

Exploration of Novel Catalytic Systems for Functionalization

Innovations in catalysis are central to developing efficient and selective methods for synthesizing and functionalizing this compound. Research is moving beyond traditional catalysts toward more sophisticated and reusable systems.

For the synthesis of the core cyclohexylarene structure, bifunctional metal/zeolite catalysts have shown great promise in the related hydroalkylation of benzene to cyclohexylbenzene. researchgate.net These catalysts, combining a hydrogenation metal (e.g., Pd, Ru) with an acidic zeolite (e.g., Hβ, USY), enable a one-pot reaction that is more efficient than multi-step alternatives. numberanalytics.comresearchgate.net Future studies on this compound could adapt these systems, investigating how the methoxy (B1213986) group on the anisole ring influences catalyst activity and selectivity. The acidity of the zeolite support and the size of the metal nanoparticles are critical parameters that can be tuned to optimize performance. researchgate.net

A particularly innovative approach involves encapsulating active catalytic species within zeolite pores. For instance, phosphotungstic acid (HPW) encapsulated in an ultra-stable Y zeolite (USY) has been shown to be a highly effective and durable catalyst for the alkylation of benzene with cyclohexene (B86901), achieving high conversion rates and yields for cyclohexylbenzene. chimia.ch This catalyst, USY-HPW, demonstrated excellent reusability, maintaining high yields after multiple cycles. chimia.ch Applying this encapsulation strategy to catalysts for this compound synthesis could lead to highly selective and recyclable systems, aligning with the goals of sustainable chemistry.

Catalyst SystemReaction TypeKey Findings/AdvantagesReference
Pd/Hβ (Binary Catalyst)Hydroalkylation of BenzeneMetal-acid bifunctional catalyst with potential for high conversion and selectivity to cyclohexylbenzene. numberanalytics.com
Ru/HβHydroalkylation of BenzeneBifunctional catalyst where metal particle size strongly influences overall catalytic performance. researchgate.net
USY-HPW (Phosphotungstic acid in USY Zeolite)Alkylation of Benzene with CyclohexeneHigh conversion (99.99%), improved selectivity, and high durability with yields of 83.50% after eight runs. chimia.ch
La³⁺ modified HY ZeoliteAlkylationIntroduction of La³⁺ increases strong acidic sites, enhancing alkylation activity. researchgate.net

Advanced In-situ Spectroscopic Monitoring of Reactions

To move beyond trial-and-error optimization, future research will increasingly rely on advanced in-situ and operando spectroscopic techniques. These methods allow chemists to observe catalytic processes and reaction intermediates in real-time, under actual reaction conditions, providing invaluable mechanistic insights. spectroscopyonline.comnumberanalytics.commt.com

For reactions like Friedel-Crafts alkylation, which could be used to synthesize this compound, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of key intermediates and products. beilstein-journals.orgnumberanalytics.comacs.org For example, in-situ FTIR studies have been used to identify intermediates like the acetylium ion in Friedel-Crafts acylations, confirming the reaction mechanism. chimia.ch Similarly, in-situ Raman spectroscopy has monitored the rapid complexation of reagents with AlCl₃ catalyst during mechanochemical Friedel-Crafts reactions. beilstein-journals.org

In the context of hydrogenation reactions, which could be part of a hydroalkylation route or a subsequent functionalization step, in-situ spectroscopy is crucial for understanding the behavior of the catalyst and surface-adsorbed species. Operando ATR-IR spectroscopy has been used to monitor surface processes on platinum catalysts during hydrogenation, revealing information about the interaction between reactants and the catalyst surface. researchgate.net Techniques like Sum Frequency Generation (SFG) vibrational spectroscopy can identify reactive surface intermediates during high-pressure benzene hydrogenation on a platinum single crystal. rsc.org Applying these advanced spectroscopic tools to the synthesis of this compound would enable the precise identification of active sites, reaction intermediates, and deactivation pathways, facilitating the rational design of more efficient catalytic systems. mdpi.com

Integration of Multiscale Computational Approaches

Computational chemistry offers a powerful lens to investigate reaction mechanisms and material properties at an atomic level, complementing experimental work. Future research on this compound will benefit significantly from the integration of multiscale computational modeling, which bridges different levels of theory to simulate complex systems accurately and efficiently.

At the most fundamental level, Quantum Mechanics (QM) methods like Density Functional Theory (DFT) can elucidate the electronic structure of reactants, intermediates, and transition states. This is crucial for understanding reaction pathways, catalyst-substrate interactions, and the origins of selectivity in the synthesis of this compound. For larger systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this scheme, the reactive core of the system (e.g., the catalytic active site and reacting molecules) is treated with high-level QM methods, while the surrounding environment (e.g., the bulk solvent or catalyst support) is described using less computationally expensive Molecular Mechanics (MM) force fields.

Furthermore, Ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of the reaction, tracking the atomic motions over time. This can reveal how molecular stacking, orientation, and intermolecular distances influence reactivity and the properties of resulting materials. By combining these computational tools, researchers can build a comprehensive, multiscale understanding—from electronic interactions to macroscopic behavior—that can guide the rational design of novel catalysts and materials based on the this compound scaffold.

Investigation of Material Science Applications (non-prohibited)

While the direct applications of this compound are not yet established, its molecular structure suggests potential utility in various areas of material science. The combination of a planar aromatic ring (anisole) with a bulky, non-planar saturated ring (cyclohexyl) is a common motif in materials designed for specific physical properties.

One area of exploration is in the field of organic electronics. Anisole-containing compounds have been investigated as components of hole-transport materials (HTMs) for perovskite solar cells. rsc.org The cyclohexyl group, by adding steric bulk, could be used to tune the solubility and film-forming properties of such materials, potentially preventing undesirable crystallization and improving the homogeneity of thin films. Research into derivatives of this compound could yield novel materials with tailored electronic and morphological properties for optoelectronic devices.

Additionally, the unique physical properties of related compounds like cyclohexylbenzene, such as a high boiling point and low vapor pressure, make it a valuable specialty solvent and a precursor for other chemicals. rsc.org this compound could be investigated for similar applications, for instance as a high-performance lubricant or a functional fluid where thermal stability and specific solvency characteristics are required. Its potential as a building block for liquid crystals or other advanced polymers, where the interplay between rigid and flexible molecular components dictates the material's properties, also warrants investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Cyclohexylanisole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or catalytic coupling of cyclohexyl halides with anisole derivatives. Key variables include catalyst choice (e.g., AlCl₃ for Friedel-Crafts), solvent polarity, and temperature. For reproducibility, document reaction kinetics (e.g., time-to-completion via TLC/HPLC) and optimize purification steps (e.g., column chromatography gradients). Yield-purity trade-offs should be analyzed using ANOVA to identify significant factors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer: Combine NMR (¹H/¹³C), IR, and GC-MS for structural confirmation. For contradictory data (e.g., unexpected peaks in NMR), replicate experiments under controlled conditions and apply statistical tests (e.g., chi-square for peak integration consistency). Cross-validate with computational methods (e.g., DFT simulations for NMR chemical shifts) .

Q. What are the primary applications of this compound in current organic chemistry research?

  • Methodological Answer: Its role as a precursor in fragrance synthesis or as a ligand in coordination chemistry is well-documented. To contextualize applications, conduct a systematic review using databases like PubMed and Web of Science, applying PRISMA guidelines to filter studies by relevance. Use keyword clustering (e.g., "this compound AND catalysis") to identify trends .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate models against experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to balance accuracy and computational cost .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and critical process parameters (CPPs) such as mixing rates. Use design-of-experiments (DoE) to map parameter interactions and apply control charts (e.g., Shewhart charts) for real-time monitoring .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer: Conduct accelerated stability studies under ICH guidelines (Q1A) using HPLC to track degradation products (e.g., cyclohexanol or anisic acid). Apply the Eyring equation to extrapolate shelf-life at standard conditions. Use multivariate regression to model degradation pathways .

Q. What meta-analysis approaches reconcile contradictory findings in studies on this compound’s catalytic activity?

  • Methodological Answer: Calculate heterogeneity metrics (I², H²) to quantify variability across studies. If I² > 50%, use random-effects models to account for between-study variance. Stratify analysis by reaction type (e.g., electrophilic vs. nucleophilic) to identify subgroup consistencies .

Methodological Frameworks

  • Literature Reviews : Use PICOS (Population, Intervention, Comparison, Outcome, Study design) to scope reviews. For example, Population: catalytic systems; Intervention: this compound as a ligand; Outcome: reaction efficiency .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For toxicity studies, ensure ethical compliance with OECD guidelines .

Data Reporting Standards

  • Characterization Data : Tabulate spectral peaks (δ ppm for NMR, m/z for MS) with error margins (±0.01 ppm for NMR). Include raw data in supplementary materials .
  • Statistical Analysis : Report p-values, confidence intervals, and effect sizes (e.g., Cohen’s d for yield comparisons) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.